molecular formula C22H17ClN2O B15209483 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-18-1

5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-

Cat. No.: B15209483
CAS No.: 629643-18-1
M. Wt: 360.8 g/mol
InChI Key: FNYTXFDMMRIUQC-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile: is a complex organic compound featuring a biphenyl group, a chlorophenyl group, and an isoxazolidine ring with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolidine ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the biphenyl and chlorophenyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.

Biology: In biological research, it is used to study the interactions of isoxazolidine derivatives with biological targets, including enzymes and receptors.

Industry: In the materials science industry, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The isoxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

  • 3-([1,1’-Biphenyl]-4-yl)-2-phenylisoxazolidine-5-carbonitrile
  • 3-(4-Chlorophenyl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile
  • 3-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)isoxazolidine-5-carbonitrile

Uniqueness: The presence of both the biphenyl and chlorophenyl groups in 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile provides a unique combination of electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique electronic properties.

Properties

CAS No.

629643-18-1

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile

InChI

InChI=1S/C22H17ClN2O/c23-19-7-4-8-20(13-19)25-22(14-21(15-24)26-25)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22H,14H2

InChI Key

FNYTXFDMMRIUQC-UHFFFAOYSA-N

Canonical SMILES

C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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